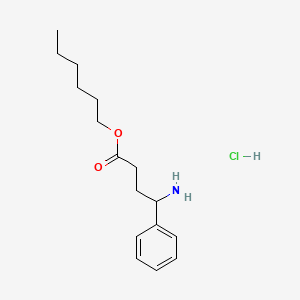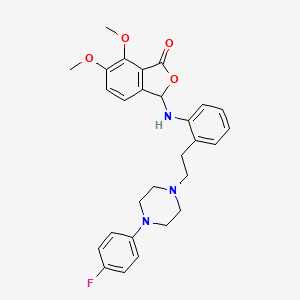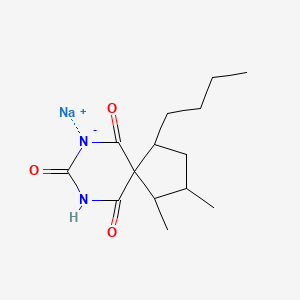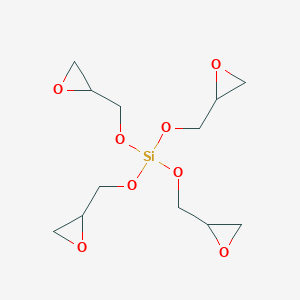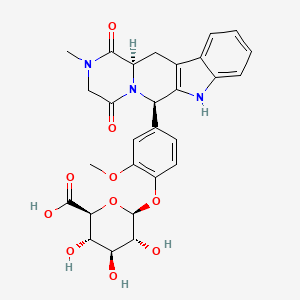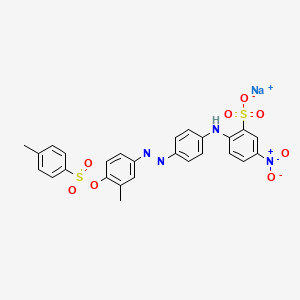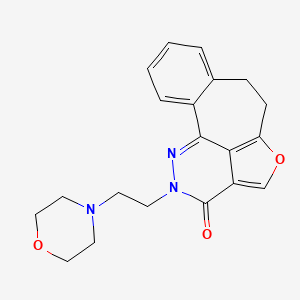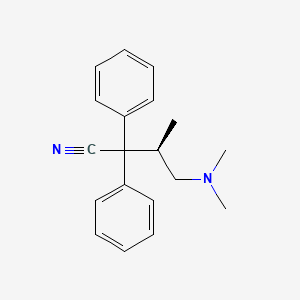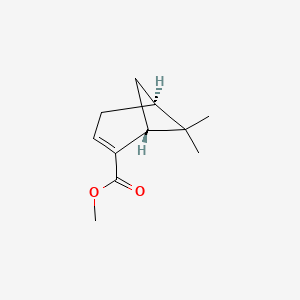
(-)-Methyl myrtenate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Methyl myrtenate: is a naturally occurring organic compound that belongs to the class of monoterpenes It is derived from myrtenol, a bicyclic monoterpene alcohol, and is characterized by its pleasant aroma
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Methyl myrtenate typically involves the esterification of myrtenol with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:
Myrtenol+MethanolAcid Catalyst(-)-Methyl myrtenate+Water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can further enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions:
Oxidation: (-)-Methyl myrtenate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol, myrtenol, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups. For example, reaction with ammonia can yield the corresponding amide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Ammonia, primary amines, and alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives such as aldehydes and carboxylic acids.
Reduction: Myrtenol.
Substitution: Amides, esters, and other substituted derivatives.
科学的研究の応用
Chemistry: (-)-Methyl myrtenate is used as a starting material for the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and fragrances.
Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
Medicine: The compound has been investigated for its potential therapeutic applications. Studies have shown that this compound exhibits anti-inflammatory and analgesic properties, which could be beneficial in the treatment of various inflammatory conditions and pain management.
Industry: this compound is widely used in the fragrance industry due to its pleasant aroma. It is a key ingredient in the formulation of perfumes, colognes, and other scented products. Additionally, it is used as a flavoring agent in the food and beverage industry.
作用機序
The mechanism of action of (-)-Methyl myrtenate involves its interaction with various molecular targets and pathways. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. In anti-inflammatory applications, this compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and pain.
類似化合物との比較
Myrtenol: The parent alcohol of (-)-Methyl myrtenate, which shares similar chemical properties and applications.
Myrtenal: An aldehyde derivative of myrtenol, known for its strong aroma and use in fragrances.
Myrtenic Acid: An oxidized derivative of myrtenol, used in the synthesis of various organic compounds.
Uniqueness: this compound stands out due to its unique ester functional group, which imparts distinct chemical reactivity and biological activity. Its pleasant aroma and potential therapeutic properties make it a valuable compound in various applications, distinguishing it from its similar counterparts.
特性
CAS番号 |
59598-42-4 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC名 |
methyl (1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C11H16O2/c1-11(2)7-4-5-8(9(11)6-7)10(12)13-3/h5,7,9H,4,6H2,1-3H3/t7-,9-/m0/s1 |
InChIキー |
HBIHNNBZGOVTTR-CBAPKCEASA-N |
異性体SMILES |
CC1([C@H]2CC=C([C@@H]1C2)C(=O)OC)C |
正規SMILES |
CC1(C2CC=C(C1C2)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



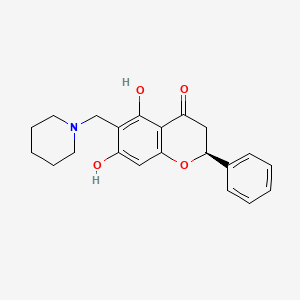


![3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate](/img/structure/B12776509.png)

